L-阿洛酮糖

描述

L-Allose is a pure enantiomer that may be used with other aldose substrates such as D-lyxose, D-mannose, L-ribose, and D-talose to identify, differentiate and characterize aldose isomerase(s) and epimerase(s) . It is an L-allose in open-chain form .

Synthesis Analysis

L-Allose can be produced from L-Psicose and D-Tagatose using the immobilized enzyme of recombinant L-RI . The final yield of L-Allose crystals could be obtained each other 23.0 . At equilibrium state, the yield of L-Allose was 35.0% .

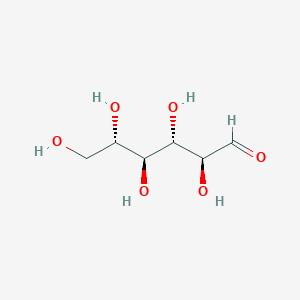

Molecular Structure Analysis

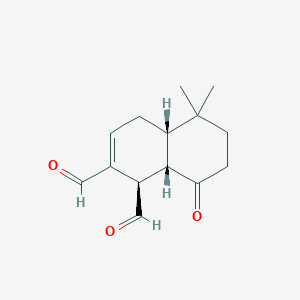

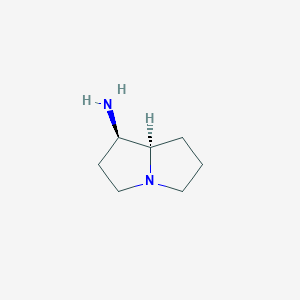

The molecular formula of L-Allose is C6H12O6 . The IUPAC name is (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 . The Canonical SMILES is C(C(C(C(C(C=O)O)O)O)O)O .

Chemical Reactions Analysis

L-Rhamnose isomerase, reversibly catalyzes the isomerization of L-Rhamnose to L-Rhamnulose, participates in the metabolism of sugars such as D-Mannose and D-Fructose .

Physical And Chemical Properties Analysis

The molecular weight of L-Allose is 180.16 g/mol . The XLogP3 is -2.9 . The Hydrogen Bond Donor Count is 5 . The Hydrogen Bond Acceptor Count is 6 . The Rotatable Bond Count is 5 . The Exact Mass is 180.06338810 g/mol . The Monoisotopic Mass is 180.06338810 g/mol . The Topological Polar Surface Area is 118 Ų .

科学研究应用

无热量甜味剂

L-阿洛酮糖: 由于其甜味和无毒性,它被认为是一种潜在的无热量甜味剂,正在被研究作为传统糖的健康替代品。 它的使用可能有利于有饮食限制或监控卡路里摄入的个人 .

抗癌特性

研究表明,L-阿洛酮糖可能具有抗癌特性。 它正在被研究其抑制癌细胞生长的能力,为开发新的癌症疗法提供了有希望的途径 .

抗氧化作用

L-阿洛酮糖已被观察到具有抗氧化作用。 这种特性很重要,因为氧化应激与各种慢性疾病有关。 L-阿洛酮糖有可能用于减轻细胞中的氧化损伤 .

抗炎和抗高血压作用

这种糖已被证明具有潜在的抗炎和抗高血压作用。 这些特性可能使L-阿洛酮糖在治疗高血压和慢性炎症等疾病中发挥作用 .

冷冻保护功能

L-阿洛酮糖具有与海藻糖类似的冷冻保护功能,这有助于细胞在冷冻过程中存活。 这种应用在冷冻保存领域特别相关,它可以提高低温保存的细胞和组织的活力 .

免疫调节作用

作为一种免疫抑制剂,L-阿洛酮糖可以改善同种异体移植物的存活并减少组织损伤。 这种应用在移植医学中至关重要,在移植医学中,管理免疫反应对于器官移植的成功至关重要 .

作用机制

Target of Action

L-Allose primarily targets enzymes such as L-rhamnose isomerase , ribose-5-phosphate isomerase , and galactose-6-phosphate isomerase . These enzymes play a crucial role in the microbial metabolism of L-Allose .

Mode of Action

L-Allose interacts with its target enzymes, catalyzing the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose . The interaction of L-Allose with these enzymes leads to changes in the metabolic pathways, resulting in the production of various rare sugars .

Biochemical Pathways

The biochemical pathways affected by L-Allose involve the metabolism of various rare sugars. L-Allose is produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes catalyze the isomerization between different sugars, affecting the metabolic pathways and their downstream effects .

Pharmacokinetics

It’s known that l-allose is soluble in water and insoluble in alcohol . This solubility profile may impact its bioavailability, but more research is needed to fully understand the pharmacokinetics of L-Allose.

Result of Action

The molecular and cellular effects of L-Allose’s action are primarily related to its pharmaceutical activities. L-Allose has been associated with various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . For instance, D-Allose exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

Action Environment

The action, efficacy, and stability of L-Allose can be influenced by environmental factors. For instance, the activity of L-rhamnose isomerase, a key enzyme in the metabolism of L-Allose, can be influenced by pH and temperature . The enzyme exhibits substantial activity in a broad spectrum of pH (6.0 to 9.0) and temperature (70 to 80 °C) ranges . Moreover, it’s excessively heat stable, displaying a half-life of about 12 days and 5 days at 65 °C and 70 °C, respectively .

安全和危害

未来方向

生化分析

Biochemical Properties

L-Allose is involved in various biochemical reactions. It interacts with enzymes such as L-Arabinose Isomerase , which catalyzes the isomerization of L-rhamnose to L-rhamnulose . The nature of these interactions involves the conversion of one sugar form to another, contributing to the metabolism of sugars .

Cellular Effects

It has been suggested that L-Allose may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Allose exerts its effects through binding interactions with biomolecules and enzymes. For instance, it can influence enzyme activity, such as the activation or inhibition of L-Arabinose Isomerase . These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the effects of L-Allose can change over time, potentially due to the stability and degradation of the compound .

Metabolic Pathways

L-Allose is involved in the metabolism of sugars. It interacts with enzymes such as L-Arabinose Isomerase, which is involved in the isomerization of L-rhamnose to L-rhamnulose . This suggests that L-Allose may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that L-Allose interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that L-Allose is directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-11-2 | |

| Record name | L-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)